N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide is a structurally complex small molecule featuring a benzodioxolyl acetamide core linked to a 1,2,3-benzothiadiazin-1,1-dioxide scaffold. Key structural elements include:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O5S/c23-13-5-8-20-16(9-13)22(15-3-1-2-4-17(15)24)26-27(33(20,29)30)11-21(28)25-14-6-7-18-19(10-14)32-12-31-18/h1-10H,11-12H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCSALZLJITBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3N=C(C4=C(S3(=O)=O)C=CC(=C4)Cl)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C24H20ClFN4O3
Molecular Weight: 466.9 g/mol
IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-chloro-4-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibitory effects. The following sections outline key findings related to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action: The anticancer activity is often attributed to the compound's ability to interact with DNA and inhibit crucial enzymes involved in cell proliferation. This interaction can lead to apoptosis in cancer cells .
- Case Study: A study focusing on pyrazolo[1,5-a]pyrimidines highlighted their potential as selective protein inhibitors with notable anticancer effects. The research indicated that these compounds could effectively inhibit cancer cell growth in vitro and in vivo .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Target Enzymes: It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes and other targets involved in inflammatory pathways. This inhibition could contribute to its therapeutic potential in treating inflammatory diseases .
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | DNA interaction leading to apoptosis | |
| Enzyme Inhibition | COX inhibition and modulation of pathways |
Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Antitumor Efficacy: Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit strong antitumor efficacy through various mechanisms including induction of cell cycle arrest and apoptosis in different cancer cell lines .
- Selectivity and Toxicity: The selectivity of these compounds for cancer cells over normal cells suggests a favorable safety profile, which is crucial for drug development .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide have shown promising anticancer properties. For instance:
- Mechanism of Action : The presence of the benzodioxole and benzothiadiazin structures has been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Case Studies : A study demonstrated that related benzothiadiazine derivatives exhibited significant cytotoxic effects against several cancer cell lines, suggesting that this compound may share similar mechanisms .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Some derivatives of benzodioxole compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
- Alpha-glucosidase Inhibition : Research has also indicated that related compounds possess alpha-glucosidase inhibitory activity, which could be beneficial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption .
Therapeutic Potential
The therapeutic applications of this compound extend beyond anticancer and enzyme inhibition:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining benzodioxole and benzothiadiazin-dioxide motifs. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 6-chloro and 2-fluorophenyl groups in the target compound likely enhance lipophilicity and target binding compared to the sulfanyl-containing analog in , which may prioritize thiol-mediated interactions.
Functional Group Diversity :
- The acetamide linker is conserved across analogs but connected to distinct heterocycles (benzothiadiazin vs. imidazole/indole), influencing target selectivity.
- Benzodioxole appears in both the target compound and , suggesting shared metabolic stability advantages.
Synthetic Pathways: The synthesis of such compounds typically employs carbodiimide-mediated amide coupling (e.g., EDC/HOBt in ), as seen in the preparation of .
Hydrogen Bonding and Crystal Packing :
- The sulfonyl groups in the benzothiadiazin-dioxide moiety may form stronger hydrogen bonds compared to the sulfanyl group in , affecting crystallization behavior .
Research Findings and Limitations
- Pharmacological Gaps: No direct activity data exists for the target compound; inferences are based on structural analogs. For instance, benzothiadiazin-dioxide derivatives are associated with ion channel modulation, while benzodioxolyl acetamides may target serotonin receptors .
- Structural Validation : Tools like SHELX and structure-validation protocols are essential for resolving ambiguities in analogs, but their application to the target compound remains undocumented.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
